molecular formula C7H6N2S B108611 6-Aminobenzothiazole CAS No. 533-30-2

6-Aminobenzothiazole

Cat. No.: B108611
CAS No.: 533-30-2
M. Wt: 150.2 g/mol
InChI Key: FAYAYUOZWYJNBD-UHFFFAOYSA-N
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Description

6-Aminobenzothiazole (6ABT, CAS 533-30-2) is a heterocyclic aromatic compound with the molecular formula C₇H₆N₂S. It features a benzothiazole backbone substituted with an amino group at the 6-position. This compound is a versatile building block in medicinal chemistry and materials science due to its chemically addressable functional groups, enabling derivatization for drug discovery and nanotechnology applications . Key properties include a melting point of 87.5°C, molecular weight of 150.2 g/mol, and solubility in polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminobenzothiazole can be synthesized through several methods. One common method involves the reduction of 6-nitrobenzothiazole using sonochemical reduction techniques . This method typically involves the use of reducing agents such as sodium borohydride in the presence of ultrasonic waves, which facilitates the reduction process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Aminobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

6-Aminobenzothiazole has been extensively studied for its potential as an antimicrobial and anti-tubercular agent.

Antimicrobial Activity

Recent studies have synthesized several derivatives of benzothiazoles, including 6-ABT, which were evaluated for their antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The presence of substituents such as NO2 and Cl groups enhanced the antibacterial efficacy of these compounds. For instance, a study demonstrated that compounds derived from 6-ABT exhibited varying degrees of inhibition against tested bacterial strains, with some achieving a Minimum Inhibitory Concentration (MIC) as low as 25 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
GG4S. aureus50
GG5P. aeruginosa25
GG6E. coli100

Anti-Tubercular Activity

The compound has shown promise in the development of new anti-tubercular agents. A review highlighted that benzothiazole derivatives, including those based on 6-ABT, demonstrated significant activity against Mycobacterium tuberculosis. The synthesis involved various methods such as microwave irradiation and one-pot reactions, leading to compounds with improved binding affinities to critical protein targets involved in tuberculosis pathogenesis .

Bioluminescence Probes

This compound serves as a precursor in the synthesis of bioluminescent probes. A patent describes methods for generating conjugates of 6-ABT with amino acids to create labeled peptides suitable for bioluminescence assays. This application is crucial in biological imaging and monitoring cellular processes .

Functionalization of Carbon Nanotubes

Research has explored the functionalization of multi-walled carbon nanotubes (MWCNTs) with 6-ABT to enhance their chemical properties for various applications, including drug delivery systems and sensors. This functionalization improves the interaction between MWCNTs and biological molecules, making them more effective in biomedical applications .

Synthesis and Evaluation of Benzothiazole Derivatives

A study synthesized several new derivatives of benzothiazoles using 6-ABT as a starting material. These compounds were evaluated for their antimicrobial activity against a panel of bacteria and fungi, demonstrating the versatility of 6-ABT in generating bioactive molecules .

Anti-Tubercular Compound Development

Another case study focused on synthesizing acetamide-linked benzothiazole derivatives from 6-ABT, assessing their anti-tubercular activity against drug-resistant strains of M. tuberculosis. The study found that specific derivatives exhibited potent activity, suggesting a viable pathway for developing new treatments for tuberculosis .

Mechanism of Action

The mechanism of action of 6-Aminobenzothiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Physical and Chemical Properties

The amino group at the 6-position distinguishes 6ABT from structurally related benzothiazoles and other heterocycles. A comparative analysis of physical properties is shown below:

Compound Melting Point (°C) Molecular Weight (g/mol) Hydrogen Bond Acceptors LogP
6-Aminobenzothiazole 87.5 150.2 2 1.38
6-Aminonicotinamide 246.75 137.1 4 1.32
6-Aminoquinoline 115.5 144.2 1 1.21
2-Aminobenzothiazole Not reported 150.2 2 1.40

Key Observations :

  • 6ABT has a lower melting point compared to 6-aminonicotinamide, likely due to weaker intermolecular hydrogen bonding .
  • The amino group enhances polarity, making 6ABT more soluble than non-polar benzothiazoles like 2-aminobenzothiazole .

Anticancer Activity

6ABT-containing derivatives exhibit potent cytotoxic effects. For example:

  • Naphthalimide–benzothiazole hybrids (compounds 30 and 31) showed IC₅₀ values of 3.7–4.1 µM against lung and colon cancer cells, outperforming the standard amonafide (IC₅₀: 5.5–7.8 µM) .
  • β-Carboline hybrids without the 6ABT moiety (e.g., compound 49) demonstrated IC₅₀ values of 13–45 nM but acted via topoisomerase I inhibition, unlike 6ABT derivatives targeting topoisomerase IIα .

Antimicrobial Activity

  • 2-Alkylthio-6-aminobenzothiazoles showed antifungal activity against Candida species, with efficacy linked to the alkyl chain length .
  • Derivatives lacking the 6-amino group (e.g., nitro- or cyano-substituted benzothiazoles) displayed reduced potency, highlighting the amino group's role in target binding .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation

  • 6ABT-based compound 6k (EC₅₀: ~50 nM) exhibited ~3-fold higher potency than benzoxazole analog 6j, attributed to the amino group’s hydrogen bond acceptor capacity .

Biological Activity

6-Aminobenzothiazole (6-ABT) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzothiazole core, which consists of a benzene ring fused to a thiazole ring. The amino group at the 6-position enhances its reactivity and biological potential. This compound serves as a scaffold for various derivatives that exhibit enhanced pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-ABT and its derivatives. For instance, derivatives of 2-aminobenzothiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Case Study : A series of pyrimidine-based 2-aminobenzothiazole derivatives were evaluated for their antiproliferative effects on tumor cell lines such as HepG2, MCF-7, and HeLa. Notably, one compound exhibited an IC50 value comparable to that of standard chemotherapeutics like etoposide .
CompoundCell LineIC50 (µM)Cell Viability (%)
DColo2050.13161.29
EU9370.16168.18
FHCT116-70.62

2. Antimicrobial Activity

6-ABT has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives possess potent antibacterial effects.

  • Findings : A study demonstrated that several benzothiazole derivatives exhibited significant inhibition against bacterial strains, suggesting their potential as antimicrobial agents .

3. Urease Inhibition

Another notable biological activity of 6-ABT is its ability to inhibit urease, an enzyme linked to various pathological conditions, including urinary tract infections and gastric ulcers.

  • Research : Compounds derived from 6-ABT were tested for urease inhibition, with some exhibiting IC50 values in the low micromolar range. For example, 6-(4-methoxyphenyl)benzothiazole showed an IC50 of 26.35 µg/mL .

4. Nitric Oxide Scavenging

The ability of 6-ABT to scavenge nitric oxide (NO) has been explored due to NO's role in inflammatory processes.

  • Results : Compounds derived from 6-ABT demonstrated significant NO scavenging activity, with some achieving over 60% inhibition at specific concentrations .

The biological activities of 6-ABT are largely attributed to its ability to interact with various molecular targets within cells:

  • Anticancer Mechanism : Derivatives may induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation.
  • Antimicrobial Mechanism : The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Urease Inhibition : The binding of 6-ABT derivatives to the active site of urease prevents substrate access, thereby inhibiting the enzyme's function.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 6-Aminobenzothiazole?

  • Synthesis : A scalable approach involves DABCO-catalyzed cyanation, which optimizes yield and reduces byproducts. This method avoids harsh conditions and is reproducible for gram-scale production .
  • Characterization : Use melting point analysis (87–91°C) to assess purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and calorimetry are critical for structural confirmation and thermal stability evaluation . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure purity and molecular weight validation (150.20 g/mol) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Handling : Use local exhaust ventilation and avoid contact with strong oxidizing agents. Wear personal protective equipment (PPE), including gloves and eye protection. Prevent dust generation and seal containers after use .
  • First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes. Do not induce vomiting if ingested—seek medical attention immediately .
  • Storage : Store in a cool, dry place away from incompatible substances. Ensure containers are tightly sealed to prevent moisture absorption .

Q. How can researchers assess the purity of this compound?

  • Analytical Techniques :

  • Melting Point Analysis : Compare observed values (87–91°C) with literature data to detect impurities .
  • Chromatography : Use HPLC with UV detection for quantitative purity assessment.
  • Spectroscopy : FT-IR confirms functional groups, while NMR identifies structural anomalies .

Advanced Research Questions

Q. What scalable synthetic strategies exist for this compound, and how do they compare?

  • DABCO-Catalyzed Cyanation : Offers high yields (>80%) and avoids toxic reagents. Ideal for large-scale production due to mild reaction conditions and minimal byproducts .
  • Zinc(II)-Catalyzed Methods : Emerging strategies enable regioselective synthesis of derivatives, though optimization for scalability is ongoing .

Q. How can researchers resolve discrepancies in reported physical data (e.g., melting points)?

  • Case Study : The melting point of this compound is reported as 87–91°C and 89–90°C . Discrepancies may arise from purity levels (e.g., ≥95% vs. 97%) or measurement techniques (e.g., differential scanning calorimetry vs. capillary methods). Validate findings using multiple techniques and report experimental conditions in detail .

Q. What methodologies are used to design bioactive derivatives of this compound?

  • Rational Design : Modify the benzothiazole core at positions 2 and 6 to enhance antifungal or antiproliferative activity. For example, introducing fluorine or chlorine substituents improves target binding .
  • Computational Modeling : Molecular docking studies (e.g., with fungal cytochrome P450 enzymes) predict binding affinities and guide synthetic priorities .

Q. How do structural modifications impact the biological activity of this compound derivatives?

  • Antifungal Activity : 6-Fluoro-7-chloro derivatives show enhanced inhibition against Candida albicans by disrupting ergosterol biosynthesis .
  • Antiproliferative Effects : Aminothiazole-benzazole hybrids exhibit potent activity against cancer cell lines (IC₅₀ <10 µM) via tubulin polymerization inhibition .

Properties

IUPAC Name

1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYAYUOZWYJNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90201443
Record name 6-Aminobenzothiazole
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Molecular Weight

150.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

533-30-2
Record name 6-Benzothiazolamine
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Record name 6-Aminobenzothiazole
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Record name Benzothiazol-6-amine
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Synthesis routes and methods I

Procedure details

To a solution of SnCl2 (1.5 g, 1.9 mmol) and 5 mL of con.HCl was added 6-nitrobenzothiazole (0.60 g, 3.4 mmol) in a portion and resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aqueous NaOH and extracted with EtOAc. Combined organic layers were dried over Na2SO4 and concentrated in vacuo, yielding an oil (0.47 g, 3.2 mmol, 96%) which was identified as the amine (>95%) and subjected to the following reaction without further purification.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 6-nitrobenzothiazole (3.8 g, 0.02 mol) in 40 ml 2N HCl was added SnCl2 (15.9 g, 0.06 mol), and the mixture was stirred at room temperature overnight. The reaction mixture was treated with concentrated NH4OH to pH 11 and extracted with ethyl acetate (3×150 ml). The combined organic phase was concentrated under reduced pressure. The residue was purified (silica gel chromatography) to give benzo[d]thiazol-6-amine (3 g, 72%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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